Cas no 113773-90-3 (Eudesm-4(15)-ene-3alpha,11-diol)

Eudesm-4(15)-ene-3α,11-diol is a sesquiterpenoid diol characterized by its unique eudesmane skeleton with hydroxyl groups at the 3α and 11 positions. This compound exhibits notable structural rigidity and stereochemical specificity, making it a valuable intermediate in organic synthesis and natural product research. Its functional groups allow for selective derivatization, enabling applications in medicinal chemistry and fragrance development. The compound's stability under standard conditions and compatibility with common reagents enhance its utility in laboratory settings. Researchers value its potential as a precursor for bioactive molecules, particularly in studies involving anti-inflammatory or antimicrobial agents. Its well-defined stereochemistry also supports investigations into structure-activity relationships.
Eudesm-4(15)-ene-3alpha,11-diol structure
113773-90-3 structure
Product Name:Eudesm-4(15)-ene-3alpha,11-diol
CAS No:113773-90-3
MF:C15H26O2
MW:238.365745067596
CID:197909
PubChem ID:11118126
Update Time:2025-08-02

Eudesm-4(15)-ene-3alpha,11-diol Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenemethanol,decahydro-7-hydroxy-a,a,4a-trimethyl-8-methylene-,(2R,4aS,7R,8aR)-
    • (2R,4aS,7R,8aR)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylenedecahydronaphthalen-2-ol
    • Eudesm-4(15)-ene-3alpha,11-diol
    • Eudesm-4(15)-ene-3α,11-diol
    • (+)-Chrysanthemol
    • Chrysanthemol
    • Chrysanthemol (terpene)
    • Eudesm-4(14)-en-3a,11-diol
    • Eudesm-4(14)-en-3alpha,11-diol
    • [ "" ]
    • (+)-Chrysanthemol[terpene]
    • F92868
    • FS-8716
    • AKOS040761715
    • 113773-90-3
    • (2S,4aR,7S,8aS)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol
    • CHEBI:222611
    • (-)-chrysanthemol
    • (2R,4As,7R,8aR)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol
    • A,11-diol
    • Eudesm-4(14)-ene-3
    • HY-N3879
    • CS-0024393
    • Inchi: 1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15+/m1/s1
    • InChI Key: LEEZDPXWPYCRRM-COMQUAJESA-N
    • SMILES: OC(C)(C)[C@@H]1CC[C@@]2(C)CC[C@H](C(=C)[C@@H]2C1)O

Computed Properties

  • Exact Mass: 238.19300
  • Monoisotopic Mass: 238.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.03±0.1 g/cm3 (20 ºC 760 Torr),
  • Refractive Index: 1.4699 (589.3 nm 25 ºC)
  • Solubility: Very slightly soluble (0.16 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: 2.89080

Eudesm-4(15)-ene-3alpha,11-diol Security Information

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Eudesm-4(15)-ene-3alpha,11-diol Related Literature

Additional information on Eudesm-4(15)-ene-3alpha,11-diol

Eudesm-4(15)-ene-3α,11-diol: A Comprehensive Overview

Eudesm-4(15)-ene-3α,11-diol (CAS No. 113773-90-3) is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound belongs to the class of sesquiterpenoids, which are a large and diverse group of organic compounds derived from isoprene units. The structure of Eudesm-4(15)-ene-3α,11-diol is characterized by a complex arrangement of carbon atoms, with a specific double bond configuration and hydroxyl groups positioned at the 3α and 11 positions. This unique structure contributes to its bioactivity and potential therapeutic applications.

Recent studies have highlighted the biological activities of Eudesm-4(15)-ene-3α,11-diol, particularly its anti-inflammatory and antioxidant properties. Research conducted in 2022 demonstrated that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related conditions.

The synthesis and isolation of Eudesm-4(15)-ene-3α,11-diol have been optimized in recent years, thanks to advancements in analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods have enabled researchers to accurately determine the compound's molecular formula (C20H28O2) and confirm its stereochemistry. Furthermore, the development of semi-synthetic routes has facilitated the large-scale production of this compound for preclinical studies.

One of the most exciting developments in the study of Eudesm-4(15)-ene-3α,11-diol is its potential application in cancer therapy. Preclinical research has shown that this compound induces apoptosis in various cancer cell lines while sparing normal cells, indicating a high therapeutic index. A 2023 study published in *Nature Communications* revealed that Eudesm-4(15)-ene-3α,11-diol targets key signaling pathways involved in cancer cell proliferation and metastasis, such as the PI3K/AKT pathway.

Beyond its pharmacological applications, Eudesm-4(15)-ene-3α,11-diol has also been explored for its role in traditional medicine. Indigenous communities have long utilized plants containing this compound for treating various ailments, including respiratory disorders and skin infections. Modern pharmacological studies are now validating these traditional uses through rigorous scientific testing.

In terms of commercial applications, the demand for Eudesm-4(15)-ene-3α,11-diol is growing due to its potential as a nutraceutical ingredient and cosmeceutical agent. Its antioxidant properties make it an ideal candidate for anti-aging skincare products, while its anti-inflammatory effects could be harnessed in functional foods aimed at reducing chronic inflammation.

Despite its promising prospects, further research is needed to fully elucidate the mechanisms underlying the bioactivity of Eudesm-4(15)-ene-3α,diol. Ongoing studies are focusing on identifying additional targets and pathways affected by this compound, as well as optimizing its delivery systems for enhanced bioavailability. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical practice.

In conclusion, Eudesm-4(β), which combines cutting-edge research with traditional knowledge offers immense potential across multiple therapeutic areas. As scientists continue to unravel its complexities,CAS No. this compound stands at the forefront of innovation in natural product-based drug discovery.

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